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3'-Bromo-5'-fluoro-4'-hydroxyacetophenone

Catalog No.
S15952792
CAS No.
M.F
C8H6BrFO2
M. Wt
233.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Bromo-5'-fluoro-4'-hydroxyacetophenone

Product Name

3'-Bromo-5'-fluoro-4'-hydroxyacetophenone

IUPAC Name

1-(3-bromo-5-fluoro-4-hydroxyphenyl)ethanone

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3

InChI Key

FCSQMDFCEHVHKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)F

3'-Bromo-5'-fluoro-4'-hydroxyacetophenone is an organic compound characterized by the presence of bromine and fluorine substituents on the aromatic ring, along with a hydroxy group adjacent to an acetophenone moiety. Its molecular formula is C8H6BrFO2C_8H_6BrFO_2, and it has a molecular weight of approximately 233.04 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis, particularly due to the reactivity imparted by the halogen substituents.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic synthesis.

Synthesis of 3'-bromo-5'-fluoro-4'-hydroxyacetophenone can be achieved through several methods:

  • Bromination of 5-Fluoro-4-hydroxyacetophenone: This method involves treating 5-fluoro-4-hydroxyacetophenone with bromine in a suitable solvent such as acetic acid under controlled conditions.
  • Use of N-Bromosuccinimide (NBS): NBS can be employed as a brominating agent, often yielding higher regioselectivity and purity.
  • Halogen Exchange Reactions: This method involves exchanging existing halogens on the aromatic ring with bromine or fluorine under specific reaction conditions.

These synthetic routes emphasize the adaptability of the compound's synthesis depending on available reagents and desired outcomes.

3'-Bromo-5'-fluoro-4'-hydroxyacetophenone has several applications, particularly in:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its structural features that can interact with biological targets.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, including dyes and agrochemicals.
  • Material Science: Its unique properties may find applications in developing novel materials with specific functionalities.

Interaction studies involving 3'-bromo-5'-fluoro-4'-hydroxyacetophenone focus on its binding affinity with various biological targets. Preliminary data suggest that compounds with similar structures can interact with enzymes or receptors, potentially modulating their activity. Further research is needed to identify specific interactions and elucidate the underlying mechanisms.

Several compounds share structural similarities with 3'-bromo-5'-fluoro-4'-hydroxyacetophenone. These include:

Compound NameStructural FeaturesUnique Aspects
2'-Bromo-3'-fluoro-4'-hydroxyacetophenoneBromine at the 2' position and fluorine at the 3' positionDifferent substitution pattern affecting reactivity
5-Bromo-2-fluoro-4-hydroxyacetophenoneBromine at the 5' position and fluorine at the 2' positionVariation in halogen placement
3-Bromo-4-fluoroacetophenoneLacks hydroxyl groupSimplified structure potentially altering activity
2-Bromo-4-fluoroacetophenoneLacks hydroxyl groupDifferent reactivity profile

Uniqueness: The presence of both bromine and fluorine atoms along with a hydroxy group distinguishes 3'-bromo-5'-fluoro-4'-hydroxyacetophenone from its analogs, enhancing its reactivity and potential applications in various fields of chemistry and biology.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.95352 g/mol

Monoisotopic Mass

231.95352 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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